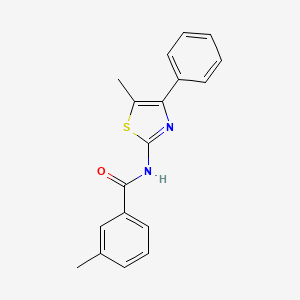
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a compound that has been synthesized and evaluated for its biological properties . It is an analogue of Pretubulysin, a bio-precursor of highly toxic tetrapeptide tubulysins . These compounds have shown anti-mitotic potency and have been used in the development of anticancer drugs .
Synthesis Analysis
The compound was synthesized based on the structure of cemadotin . The structures of these novel compounds were characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .Molecular Structure Analysis
The molecular structure of the compound is characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS . The structure is similar to that of Pretubulysin and cemadotin .Chemical Reactions Analysis
The compound was synthesized based on the structure of cemadotin . The reaction involved the use of 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are characterized by 1 H-NMR, 13 C-NMR, and high resolution (HR)MS .Applications De Recherche Scientifique
Anticancer Properties
The 2-aminothiazole scaffold, to which this compound belongs, has gained attention in medicinal chemistry and drug discovery. Notably, it serves as a fundamental part of clinically applied anticancer drugs like dasatinib and alpelisib . Research indicates that various 2-aminothiazole analogs exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These derivatives hold promise for overcoming drug resistance and minimizing side effects in cancer treatment.
Tubulin Polymerization Inhibition
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been shown to potently inhibit tubulin polymerization in cancer cell lines. This activity is crucial for disrupting microtubule dynamics, a process essential for cell division and growth .
Antiviral Activity
The 2-aminothiazole scaffold also exhibits antiviral properties. While specific data on this compound’s antiviral effects are not readily available, its structural similarity to other 2-aminothiazole derivatives suggests potential antiviral applications .
Antimicrobial Effects
Although direct evidence for this compound’s antimicrobial activity is limited, its structural features align with other 2-aminothiazole derivatives known to possess antimicrobial properties. Further investigation is warranted to explore its potential in combating bacterial and fungal infections .
Anticonvulsant Potential
The broader class of 2-aminothiazole derivatives includes compounds with anticonvulsant activity. While specific studies on our compound are lacking, its structural framework suggests it may be worth exploring for its effects on neuronal excitability and seizure control .
Other Pharmacological Activities
Beyond the mentioned applications, 2-aminothiazole derivatives have demonstrated antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities. Although direct data on our compound are scarce, its structural similarity implies potential in these areas as well .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-18-9-7-16(8-10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXQPUATNOIDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2450754.png)

![N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2450757.png)
![Cyclohexyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2450759.png)
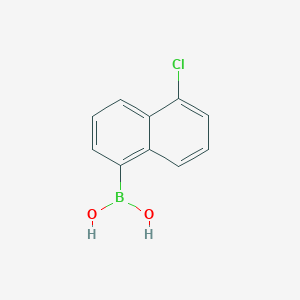
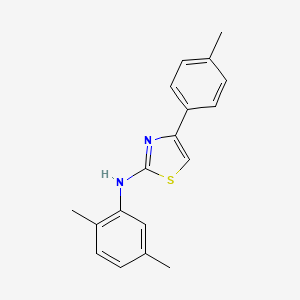
![N-(3-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450763.png)
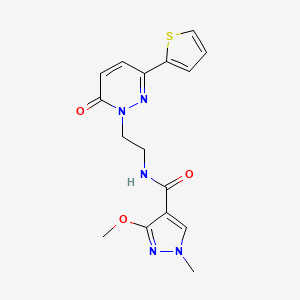

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2450767.png)
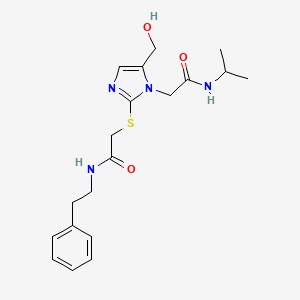
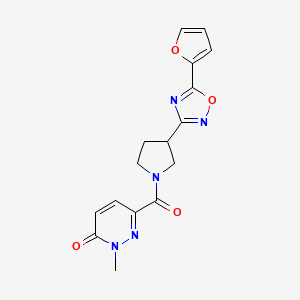
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)
